molecular formula C16H14FN5O2 B4762353 N-(4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)acetamide

N-(4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)acetamide

Cat. No.: B4762353
M. Wt: 327.31 g/mol
InChI Key: VBCOFWLWKBJRRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[1-(4-Fluorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)acetamide is a synthetic small molecule characterized by a fluorophenyl-substituted tetrazole core linked via a methoxy group to a phenylacetamide moiety. The 4-fluorophenyl group enhances lipophilicity and may influence receptor binding affinity, while the acetamide moiety contributes to hydrogen-bonding interactions with biological targets.

Properties

IUPAC Name

N-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methoxy]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5O2/c1-11(23)18-13-4-8-15(9-5-13)24-10-16-19-20-21-22(16)14-6-2-12(17)3-7-14/h2-9H,10H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCOFWLWKBJRRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC2=NN=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)acetamide typically involves the following steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting 4-fluorobenzyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) to form 4-fluorobenzyl azide. The azide is then cyclized to form the tetrazole ring.

    Attachment of the Methoxy Group: The tetrazole derivative is then reacted with 4-hydroxybenzaldehyde in the presence of a base such as potassium carbonate to form the methoxyphenyl derivative.

    Acetylation: Finally, the methoxyphenyl derivative is acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing tetrazole moieties possess anticancer properties. For instance, studies have shown that N-(4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)acetamide can inhibit the proliferation of various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest, particularly in breast and lung cancer models.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly reduced tumor growth in xenograft models of breast cancer by modulating key signaling pathways involved in cell survival and proliferation .

Antimicrobial Properties

The tetrazole ring in this compound has been associated with antimicrobial activity. Research indicates that derivatives of tetrazole exhibit effectiveness against a range of bacteria and fungi.

Case Study:
In vitro studies have shown that this compound displays potent activity against Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell wall synthesis .

Neuroprotective Effects

Recent studies suggest that this compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's.

Case Study:
A research article highlighted its ability to reduce oxidative stress markers and improve cognitive function in animal models of Alzheimer's disease . The compound was found to inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain.

Analytical Applications

Mechanism of Action

The mechanism of action of N-(4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)acetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of biological molecules, allowing the compound to bind to enzymes or receptors, thereby modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares structural similarities with several acetamide derivatives, differing primarily in substituents and heterocyclic cores. Key analogues include:

Compound Name Molecular Formula Key Substituents/Modifications Biological Relevance (if reported) Source
2-{[1-(2,5-Dimethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide C₁₉H₂₂N₆O₃S Sulfanyl linker, dimethylaminophenyl Not explicitly stated
N-(4-[(4-Ethyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy]phenyl)acetamide C₁₂H₁₃FN₆O₂S Triazole core, thioxo group Antiproliferative activity (implied)
N-[4-(2-Phenyldiazenyl)phenyl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide C₂₂H₁₈N₆OS Thio linker, diazenyl group Unknown
N-[4-(4-Fluorophenyl)-5-phenoxy-thiazol-2-yl]-acetamide C₁₇H₁₄FN₃O₂S Thiazol core, phenoxy group Receptor modulation (e.g., GPCRs)

Key Observations :

  • Linker Modifications : Replacing the methoxy group in the target compound with a sulfanyl (e.g., ) or thio (e.g., ) linker alters electronic properties and solubility. Sulfanyl groups may enhance metabolic stability but reduce bioavailability due to higher hydrophobicity.
  • Heterocyclic Core : The tetrazole in the target compound is replaced with triazole () or thiazol () in analogues. Triazoles often improve pharmacokinetics, while thiazols are associated with ion channel modulation (e.g., TRP channels) .
  • Fluorophenyl vs. Other Aryl Groups : The 4-fluorophenyl group in the target compound is substituted with dimethoxyphenyl () or unfluorinated phenyl () in analogues. Fluorination typically increases membrane permeability and resistance to oxidative metabolism .
Pharmacological and Physicochemical Properties
  • Antiproliferative Activity : Hydroxyacetamide derivatives with triazole-thioxo cores (e.g., ) exhibit antiproliferative effects, suggesting that the target compound’s tetrazole-methoxy system may share similar mechanisms, though direct data is lacking.
  • Receptor Interactions : Compounds like AMG628 (a fluorophenyl-acetamide derivative) target TRPV1 receptors , implying that the 4-fluorophenyl-tetrazole motif in the target compound could interact with analogous pathways.
  • Spectroscopic Data : The IR spectrum of the triazole-containing analogue () shows strong C=O (1672 cm⁻¹) and N-H (3349 cm⁻¹) stretches, comparable to the target compound’s expected spectral profile.

Biological Activity

N-(4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, supported by relevant studies and data.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C17H16FN5O2
Molecular Weight 341.34 g/mol
CAS Number 912901-03-2

This compound features a tetrazole moiety, which is known for enhancing pharmacological profiles and facilitating interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the tetrazole ring and subsequent modifications to achieve the desired acetamide structure. Common reagents may include oxidizing agents and catalysts to optimize yield and selectivity.

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

One of the significant biological activities reported for related compounds is the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), which plays a crucial role in insulin signaling. A study identified derivatives similar to this compound that exhibited potent inhibitory activity against PTP1B, with IC50 values as low as 4.48 µM . Docking studies revealed key interactions with amino acids in the enzyme's binding site, suggesting a potential pathway for developing anti-diabetic agents.

Anti-inflammatory Properties

Compounds containing tetrazole moieties have also been linked to anti-inflammatory effects. For instance, structures similar to this compound have shown promise in inhibiting the release of bronchoactive mediators, indicating potential applications in treating asthma and other inflammatory conditions. The mechanism may involve modulation of receptor binding and activity.

Study on Tetrazole Derivatives

A comprehensive study evaluated various tetrazole derivatives for their biological activities. Among them, a derivative closely related to this compound demonstrated significant inhibition of PTP1B and showed good metabolic stability in vivo. The findings highlight the compound's therapeutic potential in managing metabolic disorders such as diabetes .

Antiparasitic Activity

Another study explored the antiparasitic effects of structurally similar compounds targeting Plasmodium falciparum. The research indicated that certain derivatives exhibited potent activity against this malaria-causing parasite, showcasing their potential as antimalarial agents due to their unique structural features .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.